Ethyl 3-bromo-5-iodo-2-methylbenzoate
Description
Ethyl 3-bromo-5-iodo-2-methylbenzoate is a halogenated aromatic ester with a molecular formula of C₁₁H₁₀BrIO₂ (calculated molecular weight: ~371.01 g/mol). Its structure features:
- A methyl group at the 2-position of the benzene ring.
- Bromine at the 3-position.
- Iodine at the 5-position.
- An ethyl ester group at the carboxylate position.
This compound is likely used as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its dual halogen substituents, which enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings). However, direct references to its applications are absent in the provided evidence, necessitating inferences from analogs.
Properties
IUPAC Name |
ethyl 3-bromo-5-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHWAZSTQYQQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)I)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856595 | |
| Record name | Ethyl 3-bromo-5-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379317-96-0 | |
| Record name | Ethyl 3-bromo-5-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Ethyl 3-bromo-5-iodo-2-methylbenzoate is used as a starting material for the synthesis of more complex organic molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. Biology: The compound can be used as a probe in biological studies to understand the behavior of bromine and iodine-containing molecules in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticoagulant drugs. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-5-iodo-2-methylbenzoate exerts its effects depends on the specific application. For example, in cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogs from Biopharmacule Speciality Chemicals ()
Key analogs include:
Key Differences :
- Halogen Diversity : The target compound contains both bromine and iodine, enabling orthogonal reactivity in synthetic pathways (e.g., selective substitution of iodine due to its lower bond dissociation energy compared to bromine) .
- Molecular Weight : The addition of iodine increases molecular weight by ~127 g/mol compared to bromine-only analogs.
Comparison with Ethyl 2-Bromo-5-(Trifluoromethyl)Benzoate ()
Key Observations :
- Substituent Effects : The trifluoromethyl group in the analog increases hydrophobicity (XLogP3 = 3.7) compared to the target’s methyl and halogens. The target’s predicted XLogP3 (~4.1) reflects additive hydrophobic contributions from iodine and bromine.
- Reactivity : Bromine in the analog is at the 2-position, adjacent to the ester, which may direct electrophilic attacks differently compared to the target’s 3-bromo substituent.
Comparison with Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate ()
Key Differences :
- Functional Groups: The analog’s cyano (-CN) and formyl (-CHO) groups enable nucleophilic additions or condensations, whereas the target’s halogens favor electrophilic substitutions or cross-couplings.
- Molecular Weight : The target’s iodine contributes to a significantly higher molecular weight (~72.91 g/mol difference).
Biological Activity
Ethyl 3-bromo-5-iodo-2-methylbenzoate is an organic compound belonging to the class of benzoate esters. Its structure includes a benzene ring with a methyl group, a bromo atom at the 3-position, and an iodo atom at the 5-position, which contribute to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C10H10BrI O2
- Molecular Weight: Approximately 328.01 g/mol
The presence of halogen atoms (bromine and iodine) in the compound enhances its reactivity and potential interactions with biological targets.
This compound may interact with various biological molecules, including enzymes and receptors. The halogen substituents can increase binding affinity due to their ability to form halogen bonds, which can modulate the activity of target proteins. This property makes it a valuable candidate for drug discovery and development.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds with similar structures often show efficacy against a range of bacterial strains. For instance, derivatives of halogenated benzoates have been documented to possess significant antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- A study investigated the inhibition of specific enzymes by halogenated benzoates, revealing that this compound could inhibit certain dehydrogenases involved in metabolic pathways .
- Receptor Binding Assays:
-
Synthesis and Derivatives:
- The synthesis of this compound has been explored as a precursor for more complex organic molecules in medicinal chemistry . Its derivatives are under investigation for enhanced biological activities.
Comparative Analysis with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 4-amino-3-bromo-5-iodobenzoate | 0.84 | Contains an amino group which may enhance biological activity. |
| Methyl 2-amino-5-bromo-3-iodobenzoate | 0.84 | Similar halogen substitution but differs by having an amino group instead of an ethyl ester. |
| Methyl 4-amino-5-iodo-2-methylbenzoate | 0.77 | Contains an amino group; potential for different reactivity patterns compared to ethyl ester derivatives. |
This table illustrates how variations in functional groups can influence the biological activity and reactivity of similar compounds.
Preparation Methods
This approach ensures regioselective introduction of halogens and functional group transformations with controlled yields and purity.
Detailed Preparation Methods
Halogenation of 2-Methylbenzoic Acid
- Bromination: Bromine (Br2) is reacted with 2-methylbenzoic acid in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to selectively brominate the 3-position of the aromatic ring.
- Iodination: Following bromination, iodination is carried out using iodine (I2) with an oxidizing agent such as nitric acid (HNO3) or sodium hypochlorite (NaOCl) to introduce iodine at the 5-position.
This sequence exploits the directing effects of the methyl and carboxylic acid groups to achieve regioselectivity.
Esterification to Form Ethyl Ester
- The halogenated 3-bromo-5-iodo-2-methylbenzoic acid is then esterified using ethanol under acidic conditions (e.g., sulfuric acid catalyst) or via Fischer esterification to yield this compound.
- Alternatively, esterification can precede halogenation, starting from ethyl 2-methylbenzoate, followed by selective halogenation.
Alternative Synthetic Routes
- Some protocols start from substituted benzoate esters (e.g., ethyl 4-bromo-2-cyano-5-methylbenzoate) and proceed through halogen exchange and functional group transformations to achieve the target compound.
- Oxidative halogenation methods using N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) under controlled temperature and sealed tube conditions have been reported for related benzoate derivatives, facilitating mild and selective bromination.
Reaction Conditions and Purification
Purification is typically achieved by flash column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system (ratio ~10:1), allowing isolation of the pure this compound.
Research Findings and Yields
- Yields: The overall yields for the halogenation and esterification steps generally range from 70% to 90%, depending on reaction optimization and scale.
- Selectivity: The use of specific catalysts and controlled reaction temperatures is critical for regioselective halogenation, avoiding polyhalogenation or substitution at undesired positions.
- Industrial Scale: Continuous flow reactors and optimized reaction parameters have been suggested to improve scalability and reproducibility in industrial production.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
